molecular formula C8H8BrNO3 B2518715 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid CAS No. 2416235-42-0

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid

Cat. No.: B2518715
CAS No.: 2416235-42-0
M. Wt: 246.06
InChI Key: NSIJPJAGZSXTLJ-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxypropanoic acid moiety. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Pyridin-4-yl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2-Pyridin-4-yl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxypropanoic acid moiety play crucial roles in its binding to biological receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloropyridin-4-yl)-2-hydroxypropanoic acid
  • 3-(2-Fluoropyridin-4-yl)-2-hydroxypropanoic acid
  • 3-(2-Iodopyridin-4-yl)-2-hydroxypropanoic acid

Uniqueness

3-(2-Bromopyridin-4-yl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-bromopyridin-4-yl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-7-4-5(1-2-10-7)3-6(11)8(12)13/h1-2,4,6,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIJPJAGZSXTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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